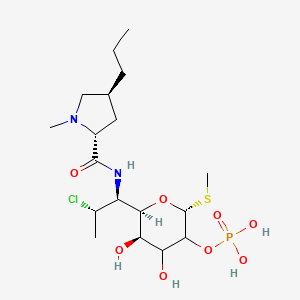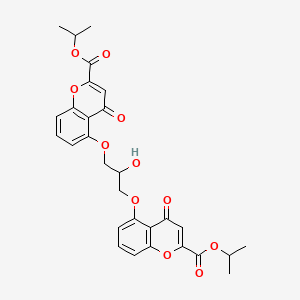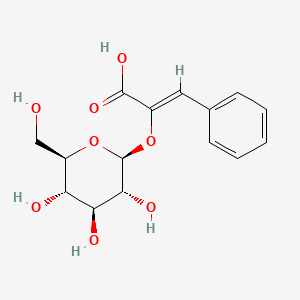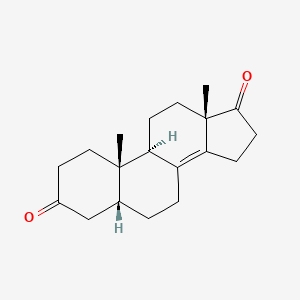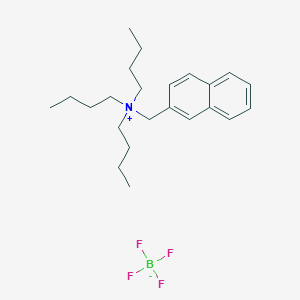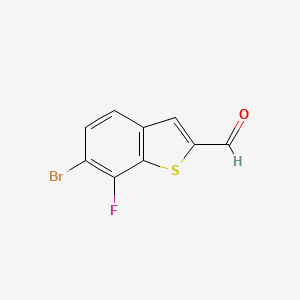
9alpha-Bromo-21-deacetoxy Deflazacort
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9alpha-Bromo-21-deacetoxy Deflazacort: is a synthetic corticosteroid derivative. It is structurally related to Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The compound is characterized by the presence of a bromine atom at the 9alpha position and the absence of an acetoxy group at the 21 position. Its molecular formula is C23H28BrNO4, and it has a molecular weight of 462.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9alpha-Bromo-21-deacetoxy Deflazacort typically involves multiple steps, starting from Deflazacort or its derivatives. The key steps include:
Bromination: Introduction of a bromine atom at the 9alpha position. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Deacetylation: Removal of the acetoxy group at the 21 position. This step often involves hydrolysis using acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9alpha-Bromo-21-deacetoxy Deflazacort undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9alpha position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting its functional groups.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Deacetylation: Acidic or basic hydrolysis using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
9alpha-Bromo-21-deacetoxy Deflazacort has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in inflammatory and autoimmune diseases.
Industry: Utilized in the synthesis of other corticosteroid derivatives and as an impurity standard in pharmaceutical quality control
Mechanism of Action
The mechanism of action of 9alpha-Bromo-21-deacetoxy Deflazacort is similar to that of Deflazacort. It acts as a prodrug, which is metabolized into its active form in the body. The active metabolite binds to glucocorticoid receptors, modulating the expression of anti-inflammatory and immunosuppressive genes. This leads to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation .
Comparison with Similar Compounds
Similar Compounds
Deflazacort: The parent compound, known for its anti-inflammatory and immunosuppressive properties.
21-Deacetoxy Deflazacort: Similar to 9alpha-Bromo-21-deacetoxy Deflazacort but lacks the bromine atom.
9alpha-Fluoro-21-deacetoxy Deflazacort: Another derivative with a fluorine atom at the 9alpha position instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom at the 9alpha position, which can influence its reactivity and biological activity. This structural modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to other similar compounds .
Properties
Molecular Formula |
C23H28BrNO4 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-8-acetyl-12-bromo-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
InChI |
InChI=1S/C23H28BrNO4/c1-12(26)23-19(29-13(2)25-23)10-17-16-6-5-14-9-15(27)7-8-20(14,3)22(16,24)18(28)11-21(17,23)4/h7-9,16-19,28H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20-,21-,22-,23+/m0/s1 |
InChI Key |
QVEPGZDFPBULJR-POBGKJHXSA-N |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)Br)O)C)C(=O)C |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)Br)O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


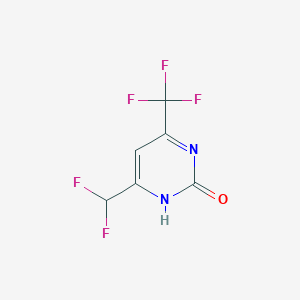

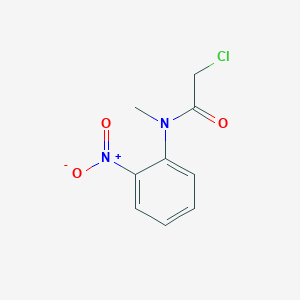
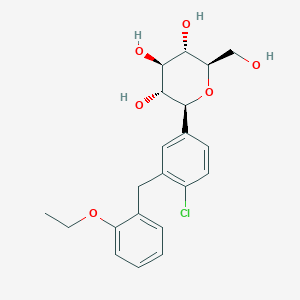
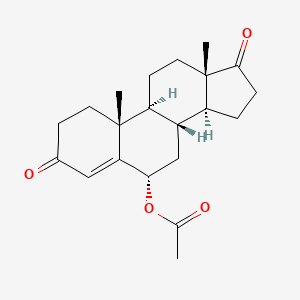
![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)

